N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide
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Overview
Description
“N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide” is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide” typically involves the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine.
Introduction of the cycloheptyl group: This step involves the reaction of the intermediate with cycloheptylamine under controlled conditions.
Attachment of the dimethylamino and indolinyl groups: This is usually done through a series of substitution reactions, where the dimethylamino group is introduced via alkylation, and the indolinyl group is attached through a coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the oxalamide backbone, potentially breaking it down into simpler amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the dimethylamino group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: N-oxides of the dimethylamino group.
Reduction products: Simplified amines and alcohols.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Enzyme Inhibition: Possible use as an inhibitor for specific enzymes.
Receptor Binding: May interact with certain biological receptors, influencing cellular processes.
Medicine
Therapeutic Agents: Potential use in the development of drugs for treating various diseases.
Diagnostic Tools: Could be used in imaging or diagnostic assays.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: Employed in the production of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action for “N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide” would depend on its specific interactions with molecular targets. Generally, it may:
Bind to receptors: Altering their activity and influencing downstream signaling pathways.
Inhibit enzymes: Preventing the catalysis of specific biochemical reactions.
Modulate ion channels: Affecting ion flow across cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)acetamide
- N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)urea
Uniqueness
- Structural Features : The presence of the oxalamide backbone and the specific arrangement of functional groups make it unique.
- Biological Activity : Its specific interactions with biological targets may differ from similar compounds, leading to unique therapeutic effects.
Properties
IUPAC Name |
N'-cycloheptyl-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O2/c1-25(2)20(16-10-11-19-17(14-16)12-13-26(19)3)15-23-21(27)22(28)24-18-8-6-4-5-7-9-18/h10-11,14,18,20H,4-9,12-13,15H2,1-3H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFBTSHXZFAJTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3CCCCCC3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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